![molecular formula C8H16ClNO2 B2365193 cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride CAS No. 133567-10-9](/img/structure/B2365193.png)
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride
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Overview
Description
“Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1797255-52-7 . It has a molecular weight of 193.67 and its IUPAC name is methyl 3-methylpiperidine-4-carboxylate hydrochloride . It is a solid substance and is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is1S/C8H15NO2.ClH/c1-6-5-9-4-3-7 (6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H
. This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
“Cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride” is a solid substance . It has a molecular weight of 193.67 .Scientific Research Applications
Synthesis and Stereochemistry
Research by Casy and Jeffery (1972) outlines the synthesis of derivatives related to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride, including cis and trans 1,3-dimethylpiperidin-4-ols. Their study focuses on the configurations and preferred conformations of these derivatives, which are critical in understanding the stereochemical properties of similar compounds (Casy & Jeffery, 1972).
Process Development for Cocaine Analogue Synthesis
Mobele et al. (2006) discuss the development of a scalable process for synthesizing a cocaine analogue, (+)-Methyl 4β-(4-chlorophenyl)-1-methylpiperidine-3α-carboxylate hydrochloride, which shows similarities to cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride. Their work primarily aims at improving process throughput and developing efficient crystallization methods, which are relevant for the industrial application of similar compounds (Mobele et al., 2006).
Orthogonal Protection of Amino Acids
Szatmári, Kiss, and Fülöp (2006) report a synthesis method for orthogonally Nα/Nγ-protected trans- and cis-4-aminopipecolic acids, starting from methyl cis-4-hydroxypiperidine-2-carboxylate. This method could be applied to similar compounds like cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride for the synthesis of protected amino acids (Szatmári, Kiss, & Fülöp, 2006).
Applications in Protein Kinase Inhibitors
Hao et al. (2011) developed an asymmetric synthesis route for CIS-(3R,4R)- N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, a key intermediate in the synthesis of CP-690550, a potent protein kinase inhibitor. This method, starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, suggests potential industrial applications for similar routes involving cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride (Hao et al., 2011).
Esters of Heterocyclic γ-amino Alcohols
Golovin, Nikiforova, and Unkovskii (1978) explored the reduction and acylation of cis-3-cyano-4-hydroxypiperidines, leading to the synthesis of various esters. This research can be applied to understanding the chemical behavior and potential applications of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in producing heterocyclic γ-amino alcohol derivatives (Golovin, Nikiforova, & Unkovskii, 1978).
Stereochemical Effects
Pedersen and Bols (2005) investigated the effects of axial versus equatorial orientation on piperidine base strength in compounds like cis- and trans-2-methylpiperidine-3-carboxylate. Understanding these effects is crucial for the application of cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride in various chemical syntheses (Pedersen & Bols, 2005).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The associated precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
methyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-5-9-4-3-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBNHIYBEVBSKI-UOERWJHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC[C@H]1C(=O)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Methyl 3-methylpiperidine-4-carboxylate hydrochloride | |
CAS RN |
133567-10-9 |
Source
|
Record name | rac-methyl (3R,4R)-3-methylpiperidine-4-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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